Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate
Description
Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound featuring a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring, esterified with diethyl phosphonate. The trifluoromethoxy group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C11H14F3O4P |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-9(6-8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
IEHZUCCVOXXTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Electrochemical Phosphorylation of Aryl Halides
A recent and efficient approach involves the electrochemical reduction of aryl halides in the presence of trialkyl phosphites, enabling phosphorylation without metal catalysts.
-
- Electrochemical cell: Undivided cell with nickel plate anode and graphite cathode.
- Reagents: Aryl halide (e.g., 4-iodo- or 4-bromo-(trifluoromethoxy)benzene), triethyl phosphite (P(OEt)3), and tetra-n-butylammonium chloride (TBAC) as electrolyte.
- Solvent system: Hexafluoroisopropanol (HFIP) mixed with dimethylformamide (DMF) or acetonitrile (MeCN).
- Conditions: Room temperature, constant current electrolysis (typically 15–25 mA), under nitrogen atmosphere.
- Time: 5 to 50 hours depending on scale and current.
-
- Electrochemical reduction generates aryl radicals from aryl halides.
- These radicals react with trialkyl phosphites to form the phosphonate ester.
- Cyclic voltammetry studies indicate no involvement of Ni(II)/Ni(0) redox cycling, suggesting a direct electrochemical reduction pathway.
| Component | Amount (Scale: 0.4 mmol) |
|---|---|
| Aryl halide (4-bromo- or 4-iodo-(trifluoromethoxy)benzene) | 0.4 mmol |
| Triethyl phosphite (P(OEt)3) | 1.2 mmol |
| TBAC (electrolyte) | 0.1 mmol |
| Solvent (HFIP + DMF or MeCN) | 2 mL total |
| Current | 15–25 mA |
| Time | 5 hours |
Yields: Optimized reactions yield up to 77% isolated product under standard conditions.
Purification: After electrolysis, solvents are evaporated, and crude product is purified by thin-layer chromatography and reduced-pressure distillation to remove excess trialkyl phosphate.
Traditional Phosphorylation via Nucleophilic Aromatic Substitution (Less Common)
- This involves reacting the aromatic intermediate bearing a suitable leaving group (e.g., halogen) with diethyl phosphite or its derivatives under heating or catalysis.
- Often requires harsher conditions or metal catalysts, making the electrochemical method more attractive.
Experimental Data and Optimization
Optimization Table for Phosphorylation of Aryl Bromides
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (standard: Ni anode, graphite cathode, HFIP/MeCN solvent, 25 mA, 5 h) | 77 |
| 2 | HFIP (2 mL) and DMF (0.1 mL) as solvent | 45 |
| 3 | HFIP (2 mL) and DMF (1 mL) as solvent | 35 |
| 4 | TBAC reduced to 0.05 mmol | 56 |
| 5 | TBAC increased to 0.3 mmol | 73 |
| 6 | Current 20 mA, 8 h | 71 |
| 7 | Current 50 mA, 2.5 h | 73 |
| 8 | Temperature raised to 60 °C | 72 |
This table shows the sensitivity of the reaction to solvent composition, electrolyte concentration, current, and temperature, with the best yields achieved under standard room temperature electrolysis with optimized electrolyte concentration.
Analytical Characterization Supporting the Preparation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR, ^13C NMR, ^31P NMR, and ^19F NMR spectra confirm the structure and purity of the phosphonate product.
- Typical ^31P NMR chemical shifts for diethyl phosphonates appear around δ 17.58 ppm.
- Infrared Spectroscopy (IR):
- Characteristic P=O stretching bands observed near 1278 cm^-1.
- High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular mass consistent with this compound.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrochemical Phosphorylation | Aryl halide, triethyl phosphite, Ni anode, graphite cathode, HFIP/DMF solvent, 15–25 mA current, N2 atmosphere | Catalyst-free, mild conditions, good yields, scalable | Requires electrochemical setup, longer reaction times for scale-up |
| Traditional Nucleophilic Substitution | Aryl halide or phenol derivative, diethyl phosphite, metal catalyst or heat | Established method, straightforward | Often requires harsher conditions, lower selectivity |
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its reactivity and binding affinity, allowing it to participate in various biochemical pathways. The phosphonate group can mimic phosphate esters, making it a useful tool in studying phosphorylation processes.
Comparison with Similar Compounds
Structural and Electronic Effects
The biological and chemical properties of diethyl arylphosphonates are heavily influenced by substituents on the phenyl ring. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (EWGs) like -B(OH)₂, -CN, and -CF₃ enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- The -OCF₃ group, with stronger electron withdrawal than -CF₃, may further improve bioactivity by destabilizing bacterial membranes or enhancing target binding.
Antimicrobial Activity
Evidence from diethyl benzylphosphonate derivatives (e.g., compounds 3, 6, and 8 ) demonstrates that EWGs significantly reduce MIC and MBC values. For example:
- Compound 3 (boronic acid): MIC values 4–8× lower than unsubstituted compound 1.
- Compound 8 (dioxo-biphenyl): Exhibits bactericidal activity at 2 mg/L, outperforming cloxacillin .
Prediction for Target Compound :
The -OCF₃ group’s superior electron withdrawal and lipophilicity (logP ~2.5–3.0, estimated) could result in MIC values comparable to boronic acid derivatives, with enhanced selectivity for Gram-negative bacteria.
Physicochemical and Application Potential
- Lipophilicity : -OCF₃ increases logP compared to -CF₃ or -CN, improving blood-brain barrier penetration .
- Stability : The phosphonate ester is resistant to hydrolysis under physiological conditions, making it suitable for oral administration.
- Applications: Antimicrobial agents: Likely effective against multidrug-resistant E. coli strains . Enzyme inhibitors: Potential carbonic anhydrase inhibition (as seen in sulfonamide-phosphonate hybrids ). Tuberculosis therapy: Structural similarity to Q203 () suggests utility in targeting F-ATP synthase.
Biological Activity
Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly in the context of anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of phosphonates, characterized by the presence of a phosphorus atom bonded to an organic moiety. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of diethyl phosphonates, including derivatives like this compound.
In Vitro Studies
-
Cell Lines Tested : Various studies have evaluated the cytotoxicity of phosphonate derivatives against different cancer cell lines, including:
- Colorectal carcinoma (HCT-116)
- Epidermoid carcinoma (HEP2)
- Human lung fibroblast normal cell line (WI38)
- IC50 Values : The effectiveness of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example:
The mechanism by which diethyl phosphonates exert their effects includes:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at specific phases (e.g., G2/M phase).
- Modulation of signaling pathways involved in cell survival and proliferation.
For instance, compound 4u was shown to induce apoptosis in HeLa cells through flow cytometry analysis, demonstrating significant morphological changes indicative of apoptotic processes .
Comparative Biological Activity
A comparative analysis of various phosphonate derivatives reveals that structural modifications significantly influence biological activity.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2a | HCT-116 | 0.7 ± 9.51 | Apoptosis induction |
| 4b | HEP2 | 1.6 ± 0.5 | Cell cycle arrest |
| 4u | HeLa | 10 | Apoptosis via S/G2 arrest |
Case Studies
- Study on Antitumor Activity : A study synthesized several diethyl phosphonates and evaluated their antitumor activities against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
- Mechanistic Insights : Another investigation into the apoptotic mechanism revealed that treatment with diethyl phosphonates led to characteristic changes in cell morphology and nuclear condensation, confirming their role in inducing programmed cell death .
Q & A
Q. What are the common synthetic routes for preparing Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves transition-metal-free coupling of aryl halides with triethyl phosphite under basic conditions. For example, analogous compounds like diethyl (4-methoxyphenyl)phosphonate are synthesized via reactions between 1-iodo-4-methoxybenzene, triethyl phosphite, NaH, and DMSO at 80°C for 24 hours, followed by purification via flash chromatography . Optimization strategies include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
- <sup>1</sup>H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while ethoxy groups show quartets (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for CH2) .
- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> at m/z 325.08) validates molecular formula .
Advanced Research Questions
Q. How can researchers address discrepancies in <sup>31</sup>P NMR data when synthesizing this compound derivatives with varying substituents?
Methodological Answer: Discrepancies often arise from electronic effects of substituents. For instance:
- Electron-withdrawing groups (e.g., -CF3) deshield the phosphorus atom, shifting <sup>31</sup>P NMR signals upfield .
- Steric hindrance from bulky groups (e.g., tert-butyl) may split signals due to restricted rotation .
Resolution : - Use <sup>13</sup>C NMR coupling constants (<sup>2</sup>JCP) to confirm substituent effects .
- Compare with structurally similar compounds (e.g., diethyl (4-cyanophenyl)phosphonate, δ 22.5 ppm in <sup>31</sup>P NMR) .
Q. What strategies are recommended for modifying the phosphonate group to enhance the biological activity of this compound derivatives in antimicrobial studies?
Methodological Answer:
- Functional group substitution : Replace the ethoxy groups with bioisosteres (e.g., morpholine) to improve solubility and target binding .
- Aromatic ring modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and interaction with microbial enzymes .
- In vitro assays : Test derivatives against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols. For example, analogs like 4-((diethoxyphosphoryl)methyl)phenyl acetate showed MIC values of 8–16 µg/mL against S. aureus .
Q. How can researchers analyze the environmental stability and degradation pathways of this compound in agrochemical applications?
Methodological Answer:
- Hydrolytic stability : Perform pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) and monitor via HPLC. The trifluoromethoxy group enhances resistance to hydrolysis compared to non-fluorinated analogs .
- Photodegradation : Expose to UV light (λ = 254 nm) and identify breakdown products (e.g., phosphoric acid derivatives) using LC-MS .
- Soil metabolism : Use <sup>14</sup>C-labeled compound in soil columns to track mineralization rates and bound residues .
Q. What computational methods are suitable for predicting the reactivity of this compound in organocatalytic reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the phosphorus center .
- Molecular docking : Simulate interactions with enzymes (e.g., acetylcholinesterase) using AutoDock Vina to predict inhibitory activity .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
